Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H27NO3 and a molecular weight of 317.42 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl ester group and a propylphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 4-propylphenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the propylphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C19H27NO3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO3/c1-5-6-14-7-9-15(10-8-14)16-11-12-20(13-17(16)21)18(22)23-19(2,3)4/h7-10,16H,5-6,11-13H2,1-4H3 |
InChI Key |
QWPRZYCJBNFORB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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